molecular formula C6H3ClF2O B1319219 4-Chloro-3,5-difluorophenol CAS No. 2268-03-3

4-Chloro-3,5-difluorophenol

Cat. No.: B1319219
CAS No.: 2268-03-3
M. Wt: 164.54 g/mol
InChI Key: OEBQPSQPCDHCKT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorophenol is an organic compound with the chemical formula C6H3ClF2O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a colorless to yellow solid .

Preparation Methods

4-Chloro-3,5-difluorophenol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-difluorophenol with thionyl chloride, followed by reduction to obtain the target product . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-3,5-difluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common reagents used in these reactions include thionyl chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3,5-difluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

4-Chloro-3,5-difluorophenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQPSQPCDHCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598817
Record name 4-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-03-3
Record name 4-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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